molecular formula C24H21F2NO3 B1671841 Ezetimibe CAS No. 163222-33-1

Ezetimibe

カタログ番号: B1671841
CAS番号: 163222-33-1
分子量: 409.4 g/mol
InChIキー: OLNTVTPDXPETLC-XPWALMASSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ezetimibe is a selective and potent cholesterol absorption inhibitor used extensively in research on lipid metabolism and atherosclerotic cardiovascular disease . Its primary molecular target is the Niemann-Pick C1-Like 1 (NPC1L1) protein, which it inhibits at the brush border of the small intestine . By blocking this sterol transporter, this compound significantly reduces the intestinal uptake of dietary and biliary cholesterol, leading to a decrease in the delivery of intestinal cholesterol to the liver . This action, in turn, increases cholesterol clearance from the blood and reduces hepatic cholesterol stores, making it a valuable tool for studying cholesterol homeostasis . In a research context, this compound is employed to investigate the pathways of cholesterol absorption and to explore combination therapies with other lipid-lowering agents, such as statins (HMG-CoA reductase inhibitors) . Landmark clinical trials like IMPROVE-IT have underscored the value of combining this compound with statins to achieve additive reductions in low-density lipoprotein cholesterol (LDL-C) and improve cardiovascular outcomes, providing a strong rationale for its use in preclinical research models . Its distinct mechanism does not interfere with the absorption of fat-soluble vitamins or other nutrients, allowing for precise experimental design . From a pharmacological perspective, this compound is characterized by its high permeability and extensive glucuronidation to an active metabolite, this compound-glucuronide . A key feature of its pharmacokinetic profile is significant enterohepatic recycling, which prolongs its systemic exposure and contributes to a half-life of approximately 22 hours, supporting once-daily dosing in animal studies . Researchers should note that this compound is a Biopharmaceutics Classification System (BCS) Class II compound, exhibiting poor aqueous solubility that can influence its dissolution and bioavailability . This product is provided for Research Use Only, strictly for application in laboratory research. It is not intended for diagnostic or therapeutic use, nor for human consumption.

特性

IUPAC Name

(3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F2NO3/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-11-20(28)12-4-16)27(24(21)30)19-9-7-18(26)8-10-19/h1-12,21-23,28-29H,13-14H2/t21-,22+,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNTVTPDXPETLC-XPWALMASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)F)CC[C@@H](C4=CC=C(C=C4)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1044223
Record name Ezetimibe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Ezetimibe
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015108
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble, 8.46e-03 g/L
Record name Ezetimibe
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00973
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ezetimibe
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015108
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

White solid

CAS No.

163222-33-1
Record name Ezetimibe
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163222-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ezetimibe [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163222331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ezetimibe
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00973
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ezetimibe
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R,4S)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EZETIMIBE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EOR26LQQ24
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Ezetimibe
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7737
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ezetimibe
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015108
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

163°C, 164-166 °C
Record name Ezetimibe
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00973
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ezetimibe
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7737
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

準備方法

Chiral Oxazolidinone-Mediated Synthesis

The foundational route, described in Schering patents (US 6,207,822; EP 1137634), employs chiral oxazolidinone chemistry to establish the β-lactam ring’s stereochemistry. Key steps include:

  • Imine Formation : 4-Hydroxybenzaldehyde reacts with 4-fluoroaniline in isopropanol at 60°C to yield 4-((4-fluorophenylimino)methyl)phenol (Eze-1) with 82% yield.
  • Cbz Protection : Benzyl chloroformate (CbzCl) and N,N-diisopropylethylamine (DIPEΑ) protect the phenolic hydroxyl group, enabling subsequent titanium-mediated aldol condensation.
  • β-Lactam Cyclization : Titanium tetrachloride and tetraisopropoxide facilitate stereoselective cyclization, achieving a 79% yield for the (3R,4S)-configured β-lactam intermediate.

Table 1: Key Intermediates and Yields in Oxazolidinone Route

Intermediate Reaction Step Yield (%) Purity (HPLC)
Eze-1 Imine formation 82 >98%
Eze-4 Methanolysis of oxazolidinone 83 97.5%
Eze-6 CBS reduction 79 98.2%

Corey–Bakshi–Shibata (CBS) Reduction for Hydroxyl Stereochemistry

The (3S)-hydroxypropyl side chain’s configuration is controlled via CBS reduction using (R)-2-Me-CBS oxazaborolidine and dimethyl sulfide borane. This step achieves >98% enantiomeric excess (ee), critical for minimizing the (3R)-diastereomer impurity. Post-reduction, Pd/C-catalyzed hydrogenation removes protecting groups, yielding crude this compound with 60% yield after recrystallization.

Novel Industrial Methods for Cost Optimization

Silyl-Mediated Cyclization (US-8013150-B2)

MSN Labs’ patented process replaces titanium reagents with trimethylsilyl chloride (TMSCl), reducing costs by 40%. The silyl group enhances intermediate stability, enabling a 92% conversion rate during cyclization compared to 79% in classical methods.

Alcohol Intermediate-Based Synthesis (CN-103450065-A)

Heding Nanjing Medicine Technology developed a route using a novel alcohol intermediate, bypassing the oxazolidinone auxiliary. The intermediate’s crystallization-driven purification reduces chromatography dependency, scaling to 500 kg batches with 68% overall yield.

Table 2: Comparative Analysis of Industrial Processes

Parameter Classical Route Silyl-Mediated Alcohol Intermediate
Total Steps 12 10 9
Overall Yield (%) 21 34 68
Cost (USD/kg) 12,500 8,200 5,800
Stereopurity (% ee) 98.5 99.1 98.8

Stereochemical Challenges and Solutions

Diastereomer Formation in Aldol Condensation

The aldol step between Eze-4 and Cbz-protected imine (Eze-2) produces two diastereomers: (S,R,S,S)-EZ-6 (desired) and (S,R,R,S)-EZ-6 (undesired). Anti-condensation conditions (−45°C, TiCl4) favor the desired isomer at a 9:1 ratio, while syn-condensation (25°C) reverses selectivity to 1:3.

Epimerization During Deprotection

Basic conditions in benzyl group removal risk epimerization at C3. Acidic workups (1 M HCl) and low-temperature processing (<10°C) suppress this side reaction, maintaining >99.5% stereochemical integrity.

Impurity Profiling and Control

Major Process-Related Impurities

  • Desfluoro this compound : Forms via incomplete fluorination (0.05–0.08% in classical synthesis).
  • Iso-ezetimibe : (3R,4R)-diastereomer from EZ-6 epimerization; controlled to <0.1% via CBS optimization.
  • Oxazolidinone Byproducts : Residual (4S)-4-phenyl-2-oxazolidone (<0.2%) removed by toluene recrystallization.

Table 3: Acceptable Limits for Key Impurities (ICH Guidelines)

Impurity USP Limit (%) Typical Level Achieved (%)
Desfluoro 0.15 0.05–0.08
Iso-ezetimibe 0.10 <0.05
Oxazolidinone 0.30 0.10–0.15

化学反応の分析

科学研究の用途

エゼチミブは、幅広い科学研究の用途があります。化学において、エゼチミブは、コレステロール吸収を阻害する独自のメカニズムについて研究されています。 生物学および医学において、エゼチミブは、高脂血症の治療と心血管リスクの低減における役割について広く研究されています. さらに、治療効果を高めるために、他の脂質低下薬と併用して配合されています.

科学的研究の応用

Clinical Applications in Hyperlipidemia Management

Ezetimibe has been extensively studied for its efficacy in lowering LDL-C levels, both as monotherapy and in combination with statins.

  • Monotherapy : this compound has demonstrated a statistically significant mean reduction in LDL-C levels by approximately 18.58% compared to placebo in patients with hypercholesterolemia .
  • Combination Therapy : The combination of this compound with statins has shown superior outcomes. For instance, a meta-analysis indicated that this combination resulted in a 15.1% greater reduction in LDL-C compared to statin therapy alone .

Impact on Cardiovascular Outcomes

The IMPROVE-IT trial was pivotal in establishing the cardiovascular benefits of this compound:

  • IMPROVE-IT Findings : This study revealed that adding 10 mg of this compound to 40 mg of simvastatin significantly reduced cardiovascular events in patients who had recently experienced acute coronary syndrome . The trial involved 18,000 patients and highlighted the importance of achieving lower LDL-C levels for better cardiovascular outcomes.

Primary Prevention of Cardiovascular Disease

This compound's role extends to primary prevention strategies, particularly in older populations:

  • Lipid-Lowering Trials : A study involving 3,796 older patients demonstrated that this compound therapy reduced the incidence of primary cardiovascular outcomes (hazard ratio 0.66) compared to control groups . This suggests that this compound may be beneficial even before cardiovascular disease manifests.

Safety Profile and Tolerability

The safety profile of this compound has been evaluated through systematic reviews:

  • Adverse Events : A meta-analysis encompassing 48 randomized controlled trials with over 28,000 participants indicated that this compound was not associated with significant adverse effects such as cancer, fractures, or new-onset diabetes . This reinforces its safety as a long-term treatment option.

Special Populations

This compound is particularly beneficial for specific patient subgroups:

  • Familial Hypercholesterolemia : In patients with familial hypercholesterolemia, this compound has been shown to effectively lower LDL-C levels when combined with statins, addressing the unique lipid management needs of this population .
  • Diabetic Patients : this compound's safety profile suggests it can be considered for diabetic patients who require lipid-lowering therapy without increasing the risk of new-onset diabetes .

Summary Table of Clinical Findings

Study/TrialPopulationInterventionKey Findings
Meta-analysis (2009)Hypercholesterolemic patientsThis compound vs. placeboLDL-C reduction by 18.58%
IMPROVE-IT TrialAcute coronary syndromeThis compound + SimvastatinReduced cardiovascular events significantly
Lipid-Lowering TrialOlder adultsThis compound vs. controlHazard ratio 0.66 for primary outcomes
Systematic ReviewGeneral populationThis compound safetyNo significant adverse effects noted

作用機序

類似の化合物との比較

エゼチミブは、スタチン(アトルバスタチン、シンバスタチンなど)や胆汁酸吸着剤などの他のコレステロール低下薬と比較されることがよくあります。 スタチンは肝臓におけるコレステロール合成を阻害するのに対し、エゼチミブは腸管におけるコレステロール吸収を阻害することによって作用します. この独自のメカニズムにより、より積極的な脂質低下戦略が必要な患者に対する併用療法に貴重な追加手段となります。 類似の化合物には、アトルバスタチン、シンバスタチン、ロズバスタチンなどがあり、それぞれ異なるメカニズムと治療プロフィールを持っています.

類似化合物との比較

Mechanism of Action

Ezetimibe vs. Statins (e.g., Rosuvastatin, Simvastatin):

  • This compound: Inhibits intestinal cholesterol absorption via NPC1L1 .
  • Statins: Inhibit hepatic HMG-CoA reductase, reducing cholesterol synthesis and upregulating LDL receptors .
  • Combination Therapy: this compound + statins provides additive LDL-C reduction (e.g., 25% with this compound vs. 50–60% with combination) .

This compound vs. Fibrates (e.g., Fenofibrate):

  • Fibrates: Activate PPAR-α, primarily lowering triglycerides (TGs) by 30–50% and raising HDL-C .
  • This compound: Neutral effect on TGs but superior LDL-C reduction .

This compound vs. Bile Acid Sequestrants (e.g., Cholestyramine):

  • Bile Acid Sequestrants: Bind bile acids, increasing hepatic cholesterol conversion to bile acids. Limited by gastrointestinal side effects and LDL-C reduction of 15–20% .
  • This compound: Better tolerability and comparable efficacy without interfering with fat-soluble vitamin absorption .

This compound vs. Natural Compounds (e.g., Nori Extract):

  • Nori Extract: Reduces cholesterol permeation in Caco-2 cells by 52%, but may interfere with this compound’s NPC1L1 inhibition when co-administered .

Efficacy in Lipid-Lowering

Compound/Class LDL-C Reduction HDL-C Change TG Reduction Key Trials/Studies
This compound (monotherapy) 15–25% +2–3% Neutral IMPROVE-IT (post-hoc)
This compound + Statin 50–60% +3–5% Neutral IMPROVE-IT
Fibrates 10–20% +10–20% 30–50% ACCORD Lipid
Bile Acid Sequestrants 15–20% Neutral Neutral ATP III Guidelines

Pharmacokinetics

This compound vs. Rosuvastatin (Fixed-Dose Combination):

  • This compound: Peak plasma concentration (Tₘₐₓ) at 1 hour, half-life (t₁/₂) of 17.3 hours .
  • Rosuvastatin: Tₘₐₓ at 3–5 hours, t₁/₂ of 19 hours .
  • Bioequivalence: this compound/rosuvastatin FDC shows comparable AUC and Cₘₐₓ to individual formulations .

This compound vs. Plant Sterols:

  • Plant Sterols: Reduce cholesterol absorption by ~30% but lack clinical outcome data .
  • This compound: Superior NPC1L1 inhibition with proven cardiovascular risk reduction .

Clinical Outcomes

  • Cardiovascular Risk Reduction: this compound + statin reduces major adverse cardiovascular events (MACE) by 6.4% over statin monotherapy (IMPROVE-IT) . Statins alone reduce MACE by 20–30%, but combination therapy is recommended for high-risk patients .
  • Hepatic and Renal Benefits: this compound reduces urinary albumin/creatinine ratio (ACR) by 32% in diabetic nephropathy . Suppresses hepatic stellate cell activation, reducing fibrosis in non-alcoholic fatty liver disease (NAFLD) .

Limitations and Drug Interactions

  • This compound + Nori Extract: Co-administration paradoxically increases cholesterol permeation, suggesting antagonism .
  • Statins + this compound: No significant increase in adverse events vs. statin monotherapy .

生物活性

Ezetimibe is a widely used cholesterol-lowering medication that operates primarily by inhibiting the intestinal absorption of cholesterol. Its biological activity extends beyond lipid regulation, with emerging evidence suggesting potential roles in cancer prevention and cardiovascular health. This article delves into the biological mechanisms, clinical studies, and potential therapeutic implications of this compound.

This compound selectively inhibits the Niemann-Pick C1-like 1 (NPC1L1) protein located in the intestinal brush border. By blocking this protein, this compound reduces the absorption of dietary and biliary cholesterol, leading to decreased levels of low-density lipoprotein cholesterol (LDL-C) in the bloodstream. This mechanism can enhance the expression of LDL receptors in hepatocytes, facilitating greater clearance of LDL-C from circulation .

Clinical Efficacy

This compound has been evaluated in various clinical settings, particularly concerning its efficacy in lowering cholesterol levels and reducing cardiovascular events:

  • IMPROVE-IT Study : This pivotal trial demonstrated that adding 10 mg of this compound to simvastatin therapy significantly reduced major cardiovascular events in patients with acute coronary syndrome compared to simvastatin alone (hazard ratio [HR], 0.66; 95% CI, 0.50–0.86) over a median follow-up of 4.1 years .
  • Lipid-Lowering Trials : this compound has consistently shown effectiveness in lowering LDL-C levels, making it a valuable option for patients who are statin-intolerant or require additional LDL-C reduction .

Cancer Research Insights

Recent studies have explored the potential anti-cancer properties of this compound. Research indicates that this compound may inhibit cancer cell proliferation and angiogenesis through various mechanisms:

  • Anti-Angiogenesis : this compound has been shown to reduce angiogenesis by inhibiting markers such as CD31 and increasing smooth muscle actin (SMA), which may contribute to tumor growth suppression in models of prostate and breast cancer .
  • In Vivo Studies : In animal models, this compound has demonstrated protective effects against hepatocellular carcinoma by lowering serum cholesterol levels and inhibiting angiogenesis induced by vascular endothelial growth factor (VEGF) .

Table 1: Summary of this compound's Biological Activities

Biological ActivityMechanism/EffectReferences
Cholesterol Absorption InhibitionReduces intestinal absorption via NPC1L1 inhibition ,
LDL-C ReductionIncreases hepatic LDL receptor expression ,
Anti-Angiogenic PropertiesInhibits CD31 expression; promotes SMA expression
Cancer Cell Proliferation InhibitionInduces apoptosis and reduces tumor growth

Safety Profile

This compound is generally well-tolerated, with a systematic review indicating no significant increase in cancer risk or major adverse events compared to placebo or statins alone . The analysis included data from 48 randomized controlled trials involving over 28,000 participants, confirming its safety across diverse populations.

Q & A

Q. How can researchers ensure transparency in reporting negative or neutral this compound trial results?

  • Methodological Answer : Adhere to CONSORT guidelines by publishing full protocols, raw datasets, and statistical code in repositories like ClinicalTrials.gov . Disclose conflicts of interest and pre-specify primary endpoints to avoid outcome switching .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ezetimibe
Reactant of Route 2
Ezetimibe

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。